molecular formula C4H10ClN B1359430 3-Methylazetidine hydrochloride CAS No. 935669-28-6

3-Methylazetidine hydrochloride

Cat. No. B1359430
M. Wt: 107.58 g/mol
InChI Key: MOKDGIBBFJAJOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of interest in several papers. For instance, the synthesis of 3-functionalized 3-methylazetidines is described, providing access to a variety of substituted azetidines through nucleophilic substitution at the 3-position . Another paper discusses the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, which involves methylation, nucleophilic substitution, and hydrolysis steps . These methods highlight the versatility of azetidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex, as seen in the synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, where the structure of the compound was confirmed by X-ray crystallographic analysis . This demonstrates the importance of structural analysis in confirming the identity of synthesized azetidine derivatives.

Chemical Reactions Analysis

Azetidines undergo various chemical reactions, as evidenced by the synthesis of 3,3-dichloroazetidines and their subsequent reactions to produce different azetidine derivatives . The reactivity of 2-aryl-3,3-dichloroazetidines with bases leading to ring contraction and the formation of aziridines is another example of the chemical transformations that azetidines can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their structure. For example, the long-term stability of 3-hydroxyazetidine amides at acidic and neutral pH suggests their potential as non-proteinogenic amino acid components in peptides . The polymerization of N-methylazetidine with triethyloxonium tetrafluoroborate is characterized by kinetic and viscosity measurements, indicating the influence of molecular structure on the polymerization process .

Scientific Research Applications

Synthesis of Polyhydroxylated Iminosugars

Research by Lawande et al. (2015) focused on the synthesis of polyhydroxylated azetidine iminosugars, including a compound related to 3-Methylazetidine hydrochloride. This research is significant because it demonstrated that the N-methylated compound synthesized showed inhibitory activity against amyloglucosidase, an enzyme from Aspergillus niger. This finding points to potential applications in enzyme inhibition and biochemistry (Lawande et al., 2015).

Development of Novel Azetidine Compounds

Zhang Zhi-bao (2011) synthesized 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, highlighting a methodology with applications in industrial chemistry and pharmaceutical synthesis. This process involved steps like methylation and nucleophilic substitution, which are crucial in the development of new azetidine-based compounds (Zhang Zhi-bao, 2011).

Azetidine Derivatives for Medicinal Chemistry

A study by Glawar et al. (2013) on 3‐Hydroxyazetidine Carboxylic Acids underlines their value as non-proteinogenic amino acid components in peptides. These compounds have been identified as potential inhibitors of glycosidases, suggesting their utility in the development of medicinal compounds (Glawar et al., 2013).

Exploration in Polymer Chemistry

Schacht et al. (1977) explored the polymerization of N-methylazetidine, which provides insights into its applications in polymer chemistry. This study revealed details about the kinetics of polymerization and termination reactions, which are critical for the development of new polymeric materials (Schacht et al., 1977).

Future Directions

: PubChem : MilliporeSigma : ChemSpider

properties

IUPAC Name

3-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKDGIBBFJAJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648918
Record name 3-Methylazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazetidine hydrochloride

CAS RN

935669-28-6
Record name Azetidine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935669-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AG Hortmann, DA Robertson - Journal of the American Chemical …, 1972 - ACS Publications
… C-3, although it is worth noting that Funke17 has reported the formation of 3-chloro-3methylazetidine hydrochloride in 85% yield from the addition of hydrogen chloride to 3-methyl-1 -…
Number of citations: 78 pubs.acs.org
MJ Fray, P Allen, PR Bradley, CE Challenger… - Tetrahedron, 2006 - Elsevier
The synthesis of ten substituted aminomethylene tetrahydro-isoquinolines is described, proceeding in eight steps from 5-hydroxyisoquinoline via reductive amination of N-Boc tetrahydro…
Number of citations: 6 www.sciencedirect.com
Y Lu - 2019 - search.proquest.com
… Compounds 27a-c were achieved by coupling reaction between compound 26 and 20/ azetidine hydrochloride/3-methylazetidine hydrochloride under basic condition (K2CO3). …
Number of citations: 2 search.proquest.com
Y Lu, LM Gutgesell, R Xiong, J Zhao, Y Li… - Journal of medicinal …, 2019 - ACS Publications
The clinical steroidal selective estrogen receptor (ER) degrader (SERD), fulvestrant, is effective in metastatic breast cancer, but limited by poor pharmacokinetics, prompting the …
Number of citations: 33 pubs.acs.org
M Ichikawa, M Ohtsuka, H Ohki, N Haginoya… - Bioorganic & medicinal …, 2012 - Elsevier
In the present article, we have reported the design, synthesis, and identification of highly potent benzhydrol derivatives as squalene synthase inhibitors (compound 1). Unfortunately, the …
Number of citations: 23 www.sciencedirect.com
HG Selnick, JF Hess, C Tang, K Liu… - Journal of medicinal …, 2019 - ACS Publications
Inhibition of O-GlcNAcase (OGA) has emerged as a promising therapeutic approach to treat tau pathology in neurodegenerative diseases such as Alzheimer’s disease and progressive …
Number of citations: 99 pubs.acs.org
AE Pasqua, SY Sharp, NEA Chessum… - Journal of Medicinal …, 2023 - ACS Publications
CCT251236 1, a potent chemical probe, was previously developed from a cell-based phenotypic high-throughput screen (HTS) to discover inhibitors of transcription mediated by HSF1, …
Number of citations: 2 pubs.acs.org

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